7-Chloro-1-iodoisoquinoline chemical properties
7-Chloro-1-iodoisoquinoline chemical properties
An In-Depth Technical Guide to the Predicted Chemical Properties and Reactivity of 7-Chloro-1-iodoisoquinoline
Abstract: 7-Chloro-1-iodoisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Although detailed experimental data for this specific molecule is not extensively documented in publicly accessible literature, its chemical behavior can be reliably predicted based on well-established principles of isoquinoline chemistry and the known reactivity of its constituent functional groups. This guide provides a comprehensive technical overview of the predicted physicochemical properties, plausible synthetic routes, expected spectral characteristics, and, most importantly, the strategic utility of its distinct reactive sites. We will explore its differential reactivity in palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed protocols for researchers in drug discovery and materials science.
The isoquinoline core is a privileged scaffold in drug development, forming the backbone of numerous natural alkaloids and synthetic therapeutic agents.[1] The introduction of multiple, distinct halogen atoms onto this scaffold creates a molecule with orthogonal chemical handles, allowing for sequential and site-selective functionalization. 7-Chloro-1-iodoisoquinoline represents a prime example of such a scaffold.
The key to its synthetic utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond at the C1 position is significantly more reactive, particularly in transition-metal-catalyzed cross-coupling reactions, than the more robust C-Cl bond at the C7 position. This reactivity gradient enables chemists to perform selective modifications at the 1-position while preserving the 7-chloro substituent for subsequent, more forcing transformations. This guide will elucidate the predicted properties of this molecule and provide a strategic roadmap for its use in complex molecule synthesis.
Predicted Physicochemical and Spectral Properties
While experimental data is scarce, the fundamental properties of 7-Chloro-1-iodoisoquinoline can be reliably estimated from its structure and data from close analogues like 7-chloroisoquinoline and 1-chloroisoquinoline.[2][3]
Physical and Chemical Properties
The introduction of a heavy iodine atom is expected to render the compound a solid at room temperature with a higher melting point than its 1-chloro analogue (m.p. 31-36 °C).[4] Like most halo-aza-aromatics, it is predicted to be poorly soluble in water but should exhibit good solubility in common organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate.
| Property | Predicted Value / Description | Source / Justification |
| Molecular Formula | C₉H₅ClIN | Structural Calculation |
| Molecular Weight | 289.50 g/mol | Structural Calculation |
| CAS Number | Not Assigned | No public record found |
| Appearance | Off-white to pale yellow solid | Analogy to related halo-isoquinolines |
| Melting Point | > 40 °C | Expected increase from 1-chloroisoquinoline[4] |
| Boiling Point | > 275 °C | Expected increase from 1-chloroisoquinoline[4] |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | General property of similar organic compounds |
Predicted Spectral Data
The spectral characteristics are crucial for identifying and confirming the structure of the molecule during synthesis and subsequent reactions.
| Spectral Data | Predicted Characteristics |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): Five distinct aromatic proton signals. Protons at C5 and C8 will likely appear as doublets. Protons at C3, C4, and C6 will exhibit doublet or doublet of doublets patterns characteristic of the isoquinoline core. The precise chemical shifts will be influenced by the anisotropic and electronic effects of the chloro and iodo substituents. |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): Nine distinct signals in the aromatic region (approx. 90-160 ppm). The C1 carbon bearing the iodine will be significantly shifted upfield due to the heavy-atom effect, likely appearing between 90-110 ppm. The C7 carbon attached to chlorine will be in the typical aryl-chloride range (approx. 130-140 ppm). |
| Mass Spec (EI) | m/z (%): A strong molecular ion peak [M]⁺ at 289, accompanied by a characteristic [M+2]⁺ peak at 291 with an intensity of approximately one-third that of the [M]⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation would involve the loss of I• (m/z 162) and subsequently Cl•. |
Proposed Synthesis Pathway
A logical and efficient synthesis of 7-Chloro-1-iodoisoquinoline would start from the commercially available or readily synthesized precursor, 7-chloroisoquinolin-1(2H)-one.[5] The critical transformation is the conversion of the C1-lactam functionality into the 1-iodo group. This can be achieved using reagents analogous to those used for converting amides or lactams to halides, such as phosphorus oxyiodide (POI₃) or an Appel-type reaction using triphenylphosphine and iodine.
Caption: Proposed synthesis of 7-Chloro-1-iodoisoquinoline from its lactam precursor.
Experimental Protocol: Synthesis of 7-Chloro-1-iodoisoquinoline
Disclaimer: This is a predictive protocol and must be performed with appropriate safety precautions by trained personnel.
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 7-chloroisoquinolin-1(2H)-one (1.0 eq).
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Reagents: Add anhydrous acetonitrile or toluene as the solvent. To this suspension, add triphenylphosphine (1.5 eq) and iodine (1.5 eq).
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Reaction: Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) under a nitrogen atmosphere.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess iodine.
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Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 7-Chloro-1-iodoisoquinoline.
Chemical Reactivity: A Platform for Sequential Functionalization
The primary value of 7-Chloro-1-iodoisoquinoline lies in the predictable and selective reactivity of its two C-X bonds. The C(1)-I bond is significantly more labile and susceptible to oxidative addition by palladium(0) catalysts than the C(7)-Cl bond. This allows for a host of selective cross-coupling reactions to be performed at the 1-position.
Caption: Selective functionalization pathways for 7-Chloro-1-iodoisoquinoline.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the introduction of aryl, heteroaryl, or vinyl groups.[6] The high reactivity of the C-I bond allows this reaction to proceed under mild conditions, ensuring the C-Cl bond remains untouched.
Expertise & Causality: The choice of a palladium catalyst with bulky phosphine ligands (e.g., SPhos, XPhos) is critical. These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition into the weak C-I bond but not the stronger C-Cl bond at lower temperatures. A mild base like potassium carbonate is sufficient, preventing potential side reactions.
Protocol: Selective Suzuki-Miyaura Coupling at C1
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Setup: In a reaction vial, combine 7-Chloro-1-iodoisoquinoline (1.0 eq), the desired boronic acid or ester (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
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Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1).
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Reaction: Seal the vial and heat the mixture to 80-90 °C with stirring for 2-12 hours.
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Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
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Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 7-chloro-1-substituted isoquinoline product.
Sonogashira Coupling
This reaction introduces an alkyne moiety, a valuable functional group for further chemistry (e.g., click reactions) or as a structural element in bioactive molecules. The standard Sonogashira conditions involving palladium and a copper(I) co-catalyst are highly effective for aryl iodides.
Expertise & Causality: Copper(I) acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex. This cycle is highly efficient for iodides. An amine base, such as triethylamine or diisopropylethylamine, serves as both the base and a solvent.
Protocol: Selective Sonogashira Coupling at C1
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Setup: To a sealed tube, add 7-Chloro-1-iodoisoquinoline (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and copper(I) iodide (CuI, 4-8 mol%).
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Reagents: Add a degassed solvent like THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq).
-
Reaction: Heat the reaction to 50-70 °C until the starting material is consumed.
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Workup: Cool the mixture, filter through a pad of celite to remove metal salts, and rinse with ethyl acetate.
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Purification: Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, crucial for synthesizing many pharmaceutical compounds. The C1-I bond is an excellent substrate for this transformation.
Expertise & Causality: The choice of ligand and base is paramount. Bulky, electron-rich phosphine ligands (e.g., BINAP, DavePhos) are required to facilitate both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine.
Protocol: Selective Buchwald-Hartwig Amination at C1
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Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4-5 mol%), and sodium tert-butoxide (1.4 eq).
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Reagents: Add 7-Chloro-1-iodoisoquinoline (1.0 eq), the desired amine (1.2 eq), and an anhydrous, degassed solvent such as toluene or dioxane.
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Reaction: Seal the vial and heat to 90-110 °C with vigorous stirring.
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Workup & Purification: After completion, cool the reaction, dilute with ethyl acetate, and wash with water. Dry, concentrate, and purify the product via column chromatography.
Applications in Drug Discovery
The 7-chloroquinoline scaffold itself is a key component in several drugs and biologically active molecules known for their anti-proliferative and anti-malarial properties.[7][8][9] By using 7-Chloro-1-iodoisoquinoline, drug development professionals can:
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Generate Diverse Libraries: Rapidly create large libraries of 1-substituted-7-chloroisoquinolines by varying the coupling partner (boronic acids, alkynes, amines).
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Perform Structure-Activity Relationship (SAR) Studies: Systematically probe the effect of substituents at the 1-position on biological activity while maintaining the 7-chloro group, which may be crucial for binding or metabolic stability.
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Develop Complex Molecules: Utilize the resulting 1-substituted products for a second, more forcing cross-coupling reaction at the C7-Cl position to build highly complex, three-dimensionally diverse molecules.
Safety and Handling
Based on the hazard classifications of related compounds like 7-chloroisoquinoline and 1-chloroisoquinoline, 7-Chloro-1-iodoisoquinoline should be handled with care in a well-ventilated fume hood.[2][3]
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Predicted Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2][3]
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
References
-
Sung, H., Ferlay, J., Siegel, R.L., et al. (2021). Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries. CA: A Cancer Journal for Clinicians, 71(3), 209-249. [Link]
-
PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023). Isoquinoline. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Nicoletti, M., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules, 26(11), 3257. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14230. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022). Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid. ResearchGate. [Link]
-
Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119. [Link]
-
Cella, R., & Stefani, H. A. (2009). Suzuki–Miyaura coupling reactions: a dream reaction for organic chemists. Journal of the Brazilian Chemical Society, 20, 1197-1220. [Link]
Sources
- 1. irjms.com [irjms.com]
- 2. Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones applying ethyl sulfinates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation [scielo.org.mx]
